SB 239063 is a second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK). [, , ] It plays a significant role in scientific research as a tool to investigate the role of the p38 MAPK pathway in various biological processes and disease models. [, , , , , , , ]
Future Directions
Improved Delivery Systems: Developing novel drug delivery systems to enhance the efficacy of SB 239063, such as sustained release formulations, targeted delivery, and nanoparticles, could be explored. [, ]
Combination Therapies: Investigating the synergistic effects of SB 239063 in combination with other therapeutic agents for enhanced efficacy. []
Further Mechanistic Studies: More in-depth research into the specific molecular mechanisms underlying the effects of SB 239063 in different disease models will contribute to its therapeutic development. []
Clinical Translation: Advancing SB 239063 towards clinical trials to evaluate its safety and efficacy in human subjects. []
Related Compounds
SB203580
Compound Description: SB203580 is another first-generation pyridinyl imidazole p38 MAPK inhibitor. It is known to interfere with the p38 MAPK pathway, thereby influencing cellular responses to stress and inflammation. []
SB220025
Relevance: Structurally resembling SB 239063, SB220025 also targets the p38 MAPK pathway, inhibiting its activity to mitigate inflammation. []
PD 169316
Compound Description: PD 169316 is a known inhibitor of p38 MAPK. It exhibits anti-inflammatory properties. [, ]
Relevance: PD 169316, like SB 239063, targets the p38 MAPK pathway. Research indicates that while both PD 169316 and SB 239063 inhibit p38, only PD 169316 successfully inhibits carbachol-induced secretion in rabbit lacrimal gland cells. This suggests potential variations in their action on specific p38 isoforms. []
Relevance: Structurally distinct from SB 239063, this compound shares a similar target, the p38 MAPK pathway, and exhibits comparable anti-inflammatory effects. []
BIRB-796
Relevance: Although structurally dissimilar to SB 239063, both BIRB-796 and SB 239063 exert anti-inflammatory effects by inhibiting the p38 MAPK pathway. []
CalBio506126
Relevance: While structurally different from SB 239063, CalBio506126 shares its ability to inhibit p38 MAPK, highlighting their common anti-inflammatory potential. []
SKF 86002
Compound Description: SKF 86002 is a selective inhibitor of the p38 MAPK pathway. It demonstrates efficacy in reducing inflammation and tissue damage in models of acute lung injury. [, ]
Relevance: Sharing a similar target with SB 239063, SKF 86002 acts on the p38 MAPK pathway, contributing to reduced inflammation and tissue damage. Notably, both compounds demonstrate effectiveness in mitigating lung injury, highlighting their therapeutic potential in pulmonary inflammatory conditions. [, ]
R1487
Relevance: Despite a distinct chemical structure compared to SB 239063, R1487 shares its target, the p38 MAPK pathway, suggesting a common mechanism in mitigating inflammation. []
Diminazene Aceturate
Compound Description: Diminazene aceturate is a drug commonly used in veterinary medicine for its anti-parasitic properties. It is effective against certain protozoan infections. []
Relevance: Although structurally unrelated to SB 239063 and acting on different molecular targets, diminazene aceturate serves as a control drug in studies investigating the growth inhibitory effects of various compounds, including SB 239063, on Theileria equi. []
PD0332991 Isethionate
Compound Description: PD0332991 isethionate acts as an inhibitor of extracellular signal-regulated kinases (ERK). It demonstrates efficacy in suppressing the growth of specific parasites. []
Relevance: Although structurally different from SB 239063, PD0332991 isethionate, like SB 239063, displays growth inhibitory effects against the Theileria equi parasite. Notably, SB 239063 exhibits higher potency and a lower IC50 value compared to PD0332991 isethionate in inhibiting Theileria equi growth. []
FR180204
Compound Description: FR180204 is classified as an ERK inhibitor, effectively suppressing ERK activity. It exhibits anti-parasitic properties against specific parasites. [, ]
Relevance: While structurally different from SB 239063, FR180204 shares its ability to inhibit Theileria equi parasite growth, although SB 239063 demonstrates higher potency. Notably, unlike SB203580, which enhances P-gp activity, FR180204 shows no effect on P-gp activity. [, ]
Apigenin
Compound Description: Apigenin is a naturally occurring flavonoid known for its diverse biological activities, including anti-inflammatory and antioxidant properties. It is recognized as a protein kinase C (PKC) inhibitor. []
N-Acetyl Cysteine (NAC)
Compound Description: NAC is a precursor to glutathione, a crucial antioxidant in cells. It is recognized for its antioxidant and mucolytic properties. [, ]
Relevance: Unlike SB 239063, which directly targets p38 MAPK, NAC influences cellular redox balance by boosting glutathione levels. Studies indicate that both NAC and SB 239063 show promise as potential therapeutic agents in managing allergic airway diseases, although their mechanisms of action differ. [, ]
TPCA-1
Compound Description: TPCA-1 acts as a potent and selective inhibitor of IκB kinase β (IKKβ), a critical enzyme involved in the NF-κB pathway. []
Relevance: Different from SB 239063, which targets p38 MAPK, TPCA-1 specifically inhibits IKKβ in the NF-κB pathway. Interestingly, both compounds exhibit potential as anti-inflammatory agents in the context of preterm birth prevention, highlighting their therapeutic relevance in managing inflammatory conditions. []
NEMO Binding Domain Inhibitor (NBDI)
Compound Description: NBDI targets the NEMO binding domain, a key component of the NF-κB signaling pathway, leading to the inhibition of NF-κB activation. []
Compound Description: SB-239063AN acts as a potent and selective inhibitor of p38 MAPK, demonstrating efficacy in reducing inflammation and improving endothelial function. []
Relevance: Closely related to SB 239063 in structure and function, SB-239063AN shares its high selectivity for p38 MAPK. Both compounds demonstrate effectiveness in reducing inflammation and improving endothelial dysfunction, suggesting their therapeutic potential in cardiovascular conditions. []
Source and Classification
SB 239063 was developed by GlaxoSmithKline and is primarily used for research purposes. It has been shown to exhibit significant selectivity over other kinases, demonstrating more than 220-fold selectivity against extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) isoforms. The compound's mechanism of action involves the inhibition of inflammatory cytokine production, which is crucial in various pathological conditions, including ischemic stroke and inflammatory diseases.
Synthesis Analysis
The synthesis of SB 239063 involves several key steps that focus on constructing its complex molecular structure. The synthetic route typically includes:
Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for further reactions.
Key Reactions:
Cyclization: A critical step involves cyclization reactions to form the imidazole core structure.
Substitutions: Various substitution reactions introduce the fluorophenyl and methoxypyridimidinyl groups onto the imidazole ring.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of at least 98%.
The precise conditions (temperature, solvents, reaction times) can vary depending on the specific synthetic pathway employed.
Molecular Structure Analysis
The molecular structure of SB 239063 features a complex arrangement that includes:
Imidazole Core: This heterocyclic structure is essential for its biological activity.
Substituents: The presence of a hydroxycyclohexyl group and a fluorophenyl group contributes to its selectivity and potency against p38 MAPK.
Chirality: SB 239063 contains chiral centers, which are crucial for its interaction with biological targets.
The three-dimensional conformation allows for effective binding to the ATP-binding site of the p38 MAPK enzyme, facilitating its inhibitory action.
Chemical Reactions Analysis
SB 239063 participates in various chemical reactions relevant to its biological activity:
Inhibition of Cytokine Production: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 by blocking the p38 MAPK pathway in stimulated cells.
Eosinophil Apoptosis: The compound enhances apoptosis in eosinophils, which is significant in treating allergic responses and asthma.
Neuroprotective Effects: In animal models, SB 239063 has demonstrated protective effects against neuronal cell death due to ischemic events by reducing infarct size and neurological deficits.
These reactions underscore its potential therapeutic applications in inflammatory diseases and neuroprotection.
Mechanism of Action
SB 239063 exerts its effects primarily through the inhibition of the p38 MAPK pathway:
Inhibition of Kinase Activity: By competitively binding to the ATP-binding site of p38 MAPK, SB 239063 prevents phosphorylation events that lead to cytokine production and cell survival pathways.
Reduction in Inflammatory Mediators: The downstream effects include decreased expression of inflammatory mediators, which are pivotal in various disease processes such as arthritis and asthma.
Neuroprotection Mechanism: In models of ischemic stroke, SB 239063 reduces oxidative stress and apoptosis in neurons, contributing to improved outcomes following cerebral ischemia.
The compound's ability to selectively inhibit p38 MAPK while sparing other kinases highlights its potential for targeted therapeutic interventions.
Physical and Chemical Properties Analysis
SB 239063 exhibits several notable physical and chemical properties:
Solubility: It is soluble in dimethyl sulfoxide (DMSO) with a maximum concentration around 10 mM when gently warmed.
Stability: The compound should be stored desiccated at +4°C to maintain stability over time.
Half-Life: In vivo studies indicate a plasma half-life of approximately 75 minutes following intravenous administration, allowing for effective dosing regimens during experimental studies.
These properties are critical for its application in laboratory settings and potential clinical use.
Applications
SB 239063 has significant applications in scientific research:
Inflammatory Disease Models: It is utilized in preclinical studies to explore treatments for conditions such as rheumatoid arthritis, asthma, and other inflammatory disorders due to its potent anti-inflammatory effects.
Neuroscience Research: Given its neuroprotective properties, SB 239063 is investigated for potential therapies in ischemic stroke and neurodegenerative diseases.
Mechanistic Studies: Researchers employ SB 239063 to elucidate the role of p38 MAPK signaling in various cellular processes, including apoptosis and inflammation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Saroglitazar is a monocarboxylic acid that is (2S)-2-ethoxy-3-(p-ethoxyphenyl)propanoic acid in which one of the methyl hydrogens of the p-ethoxy substituent has been replaced by the nitrogen of 2-methyl-5-[4-(methylthio)phenyl]-1H-pyrrole. An agonist at the subtypes alpha and gamma of the peroxisome proliferator-activated receptor (PPAR) with predominant PPARalpha activity, it is used in the treatment of type 2 diabetes. It has a role as a PPARgamma agonist, a hypoglycemic agent and a PPARalpha agonist. It is a member of pyrroles, a monocarboxylic acid, a methyl sulfide and an aromatic ether. Saroglitazar has been investigated for the treatment of Fatty Liver.
SATA Protein Modifier, or N-Succinimidyl S-Acetylthioacetate, is a protein modification reagent used to convert primary amine groups into protected sulfhydryls (thiol; -SH) for later reaction with sulfhydryl reactive crosslinkers such as Sulfo-SMCC, Sulfo-MBS, etc.